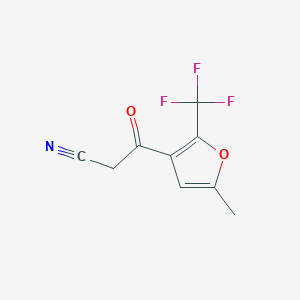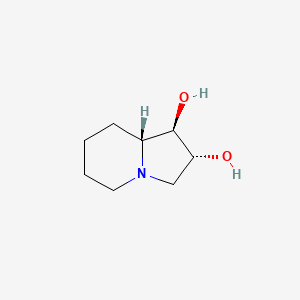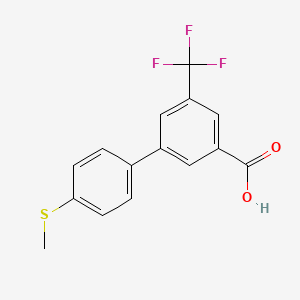
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally characterized by a quinoline core, a cyclopropyl group at position 1, a fluoro group at position 6, and a piperazinyl group at position 7, which is further substituted with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.
Piperazine Substitution: The piperazinyl group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-ethylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially reducing the double bonds within the ring structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity of quinolone antibiotics. It serves as a reference compound in the development of new synthetic methodologies and in the exploration of structure-activity relationships.
Biology
Biologically, the compound is studied for its antibacterial properties. It is used in microbiological assays to determine its efficacy against various bacterial strains and to understand the mechanisms of bacterial resistance.
Medicine
In medicine, this compound is investigated for its potential use in treating bacterial infections. It is also studied for its pharmacokinetics and pharmacodynamics to optimize dosing regimens and improve therapeutic outcomes.
Industry
Industrially, the compound is used in the formulation of antibacterial agents. It is also explored for its potential use in agricultural applications as a pesticide.
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from proliferating, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Norfloxacin: A quinolone with a similar core structure but different side chains.
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- lies in its specific substituents, which confer distinct pharmacological properties. The presence of the cyclopropyl group enhances its binding affinity to bacterial enzymes, while the piperazinyl group improves its solubility and bioavailability.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
1241968-75-1 |
|---|---|
Molecular Formula |
C23H28FN3O5 |
Molecular Weight |
445.4839232 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-Methoxy-1-Methyl-2-oxoethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1142868.png)

![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)


